molecular formula C8H10ClN3 B1282534 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine CAS No. 111896-77-6

4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine

Cat. No.: B1282534
CAS No.: 111896-77-6
M. Wt: 183.64 g/mol
InChI Key: BTLNLOHFQGIGLV-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a chloro substituent at the 4th position and an amine group at the 2nd position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with chloroacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound is utilized as a building block for synthesizing various pharmaceutical compounds. Its derivatives have been studied for their potential as:

  • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. For example, studies have shown that it can inhibit bacterial growth effectively with a minimum inhibitory concentration (MIC) of less than 100 µg/mL.
CompoundActivityMinimum Inhibitory Concentration (MIC)
4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amineAntibacterial< 100 µg/mL
Quinazoline Derivative AAntifungal50 µg/mL
Quinazoline Derivative BAntiviral20 µg/mL

2. Biological Studies

This compound has been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines through mitochondrial pathways. The effective concentration (EC50) values for inducing cytotoxicity in leukemia cells range from 10 to 30 µM .

Mechanisms of Action:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular signaling.
  • Interaction with DNA : Some studies suggest intercalation into DNA, disrupting replication and transcription processes.
  • Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) can trigger apoptotic pathways in cancer cells.

3. Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex quinazoline derivatives. It undergoes various chemical reactions including oxidation to form quinazolinone derivatives and substitution reactions where the chloro group can be replaced by other nucleophiles.

Case Studies

Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of several quinazoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 4-chloro derivatives showed superior activity compared to non-chloro analogs.

Cytotoxicity in Cancer Research :
Another study focused on the cytotoxic effects of various quinazolines on human cancer cell lines. It reported that this compound significantly reduced cell viability in a dose-dependent manner across multiple cancer types.

Biological Activity

4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine (CAS No. 111896-77-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique quinazoline structure, which contributes to its biological activity. The presence of the chloro group and the tetrahydroquinazoline ring system enhances its interaction with biological targets.

Antimicrobial Activity

Research has shown that compounds within the quinazoline family exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of quinazolines can inhibit bacterial growth effectively. Specifically, 4-chloro derivatives have been noted for their enhanced activity against various strains of bacteria due to their ability to disrupt cellular processes .

CompoundActivityMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial< 100 µg/mL
Quinazoline Derivative AAntifungal50 µg/mL
Quinazoline Derivative BAntiviral20 µg/mL

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 4-chloro derivatives have been explored in various cancer cell lines. For example, studies indicate that this compound exhibits significant cytotoxicity against leukemia cells. The mechanism involves the induction of apoptosis through mitochondrial pathways .

In a study evaluating the effects on human leukemia cell lines, it was found that:

  • EC50 values ranged from 10 to 30 µM depending on the specific cell line.
  • The compound demonstrated a dose-dependent increase in apoptosis markers such as caspase activation.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
  • Interaction with DNA : Some studies suggest that quinazoline derivatives can intercalate into DNA, leading to disruption of replication and transcription processes .
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), this compound can trigger apoptotic pathways in cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several quinazoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 4-chloro derivatives showed superior activity compared to non-chloro analogs .
  • Cytotoxicity in Cancer Research : Another study focused on the cytotoxic effects of various quinazolines on human cancer cell lines. It reported that this compound significantly reduced cell viability in a dose-dependent manner across multiple cancer types .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) of 4-chloro-5,6,7,8-tetrahydroquinazoline with ammonia or primary amines. Reaction conditions often involve polar aprotic solvents (e.g., DMF), bases like Hunig’s base (N,N-diisopropylethylamine), and room-temperature stirring. For example, analogous protocols for quinazoline amination use 4-chloro precursors reacted with amines in DMF, followed by purification via silica column chromatography with gradient elution (e.g., ethyl acetate/hexanes) .

Q. How is the purity of this compound assessed in research settings?

  • Methodological Answer : Purity is validated using reversed-phase HPLC with UV detection (e.g., Agilent Diode Array Detector) and LCMS. Gradients of acetonitrile/water (0.025–0.05% trifluoroacetic acid) are employed for separation. High-resolution mass spectrometry (HRMS) confirms molecular weight and structural integrity, as demonstrated in studies of related quinazoline derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR in deuterated DMSO or CDCl3_3 resolve proton environments and carbon frameworks. Aromatic protons appear downfield (δ 7–9 ppm), while aliphatic hydrogens in the tetrahydroquinazoline ring resonate at δ 1–3 ppm .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) determines 3D structure and confirms regioselectivity of substitutions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when functionalizing the 4-chloro position?

  • Methodological Answer : Yield optimization involves screening catalysts (e.g., Pd(PPh3_3)4_4 for cross-coupling) and solvents (DMF, THF). Microwave-assisted synthesis (e.g., 150°C for 1 hour) enhances efficiency in Suzuki-Miyaura couplings, as shown for boronic acid derivatives of quinazolines . Kinetic studies using 1^1H NMR to monitor reaction progress are recommended to identify rate-limiting steps .

Q. What strategies resolve contradictory crystallographic data during structural elucidation?

  • Methodological Answer : Use SHELXL for high-resolution refinement and SHELXD for experimental phasing. Validate models with Rfree_{free} and electron density maps. For ambiguous cases, dual refinement workflows (e.g., combining X-ray and DFT-optimized geometries) mitigate errors. Cross-validation with NMR-derived NOE correlations is advised .

Q. How does this compound interact with biological targets?

  • Methodological Answer : In kinase inhibition studies, perform enzyme assays (e.g., Reaction Biology Corporation’s protocols) with ATP concentrations near Km_m. IC50_{50} values are determined via dose-response curves. Molecular docking (AutoDock Vina) using PDB structures (e.g., CDC2-like kinases) identifies key binding interactions, such as hydrogen bonding with the amine group .

Q. What computational approaches predict reactivity in substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for NAS. Solvent effects are incorporated via PCM. Activation energies correlate with experimental kinetics (Arrhenius plots). For regioselectivity, Natural Population Analysis (NPA) identifies charge distribution at reactive sites .

Properties

IUPAC Name

4-chloro-5,6,7,8-tetrahydroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLNLOHFQGIGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547286
Record name 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111896-77-6
Record name 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5,6,7,8-tetrahydroquinazolin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of 2-amino-5,6,7,8-tetrahydroquinazoline-4-ol (20.0 g, 121 mmol) in toluene (150 ml) was dropped phosphorus oxychloride (55.7 g, 363 mmol) at 90° C. The mixture was stirred for 1 hour and the solvent was removed in vacuo. The residue was poured into 28% aqueous ammonia solution at 0° C. The solid was filtered and purified by silica gel column chromatography (3% MeOH/CHCl3) to give the object compound (13.5 g, 60%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
55.7 g
Type
reactant
Reaction Step Two
Yield
60%

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